Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate

medicinal chemistry structure-activity relationship regioisomer differentiation

Researchers sourcing generic 2-aminothiazole-4-carboxylates for anti-fibrotic SAR often encounter regioisomeric ambiguity that confounds potency interpretation. This meta-substituted succinimide-benzamido thiazole-4-carboxylate (CAS 361479-50-7) provides a structurally defined benchmark for liver fibrosis hit-to-lead programs. • Documented inhibition of collagen expression and hydroxyproline content in HSC-T6 cells. • Distinct meta-substitution geometry enables regioisomer-dependent anti-fibrotic potency comparison. • Computed XLogP3 1.5 and TPSA 134 Ų support cellular permeability without excessive lipophilicity. • Ethyl ester pro-moiety facilitates intracellular uptake for phenotypic screening cascades.

Molecular Formula C17H15N3O5S
Molecular Weight 373.38
CAS No. 361479-50-7
Cat. No. B2913018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate
CAS361479-50-7
Molecular FormulaC17H15N3O5S
Molecular Weight373.38
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O
InChIInChI=1S/C17H15N3O5S/c1-2-25-16(24)12-9-26-17(18-12)19-15(23)10-4-3-5-11(8-10)20-13(21)6-7-14(20)22/h3-5,8-9H,2,6-7H2,1H3,(H,18,19,23)
InChIKeyYXXPYQYILPCWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate: Structural Identity


Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate (CAS 361479-50-7) is a heterocyclic small molecule (C17H15N3O5S, MW 373.4 g/mol) comprising a thiazole-4-carboxylate core linked via a benzamido bridge to a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety [1]. The compound presents a computed XLogP3 of 1.5, a topological polar surface area of 134 Ų, and 6 rotatable bonds, indicating moderate lipophilicity and conformational flexibility [1]. The meta-substitution pattern on the benzamido ring distinguishes this molecule from its para-substituted regioisomer and other 2-aminothiazole-4-carboxylate analogs often procured interchangeably.

Meta-substituted regioisomer for SAR and geometry studies

Succinimide-extended 7-HBA pharmacophore for target engagement assays

Ethyl ester pro-moiety supports cell-based permeability screening

Why Generic Substitution Fails for Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate


Simple substitution of this compound with a generic 2-aminothiazole-4-carboxylate or a regioisomeric 4-substituted benzamido analog is scientifically indefensible because the meta- versus para-disposition of the succinimide-benzamido appendage dictates the three-dimensional presentation of hydrogen-bond acceptors and steric bulk to biological targets [1]. Even closely related thiazole-4-carboxylate esters with alternative C-2 substituents can exhibit order-of-magnitude differences in target engagement and pharmacokinetic profile, as documented for analogous chemotypes [2]. The quantitative evidence below demonstrates exactly where this specific compound provides measurable differentiation that generic analogs cannot replicate.

Regioisomer risk

Para-substituted analog shares identical computed TPSA but may alter pharmacophore geometry and target recognition.

Pharmacophore risk

Des-succinimide or simpler 2-aminothiazole analogs lack 2–3 HBA sites; binding enthalpy may not transfer directly.

Permeability risk

Free carboxylic acid analog is largely membrane-impermeant at physiological pH; cellular uptake may differ by orders of magnitude.

Quantitative Differential Evidence for Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate


Regiochemistry Impact on Pharmacophore Geometry

The target compound's meta-substitution (3-(2,5-dioxopyrrolidin-1-yl)benzamido) yields a computed topological polar surface area (TPSA) of 134 Ų, whereas the para-substituted regioisomer ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate yields a TPSA of 134 Ų by symmetry-equivalent calculation but with a distinct molecular dipole vector and hydrogen-bond acceptor geometry that alters molecular recognition [1]. In analogous 2-aminothiazole systems, a shift of a single substituent from meta to para has been shown to change kinase inhibition potency by factors exceeding 10-fold due to altered hinge-region hydrogen-bonding geometry [2].

Regiochemistry & Geometry
Class-level inference
TPSA ≈ 134 Ų for both meta/para regioisomers; ≥10-fold potency shifts reported in related thiazole chemotypes
Target: meta-substituted; distinct dipole vector
Comparator: para regioisomer with divergent H-bond geometry
Procurement of the correct regioisomer is essential; identical computed properties cannot guarantee equivalent target engagement.
Data to verify: regioisomer-specific experimental binding data not reported.
medicinal chemistry structure-activity relationship regioisomer differentiation

Enhanced Hydrogen-Bond Acceptor Capacity from Succinimide Moiety

The target compound features 7 hydrogen-bond acceptor (HBA) sites compared to 5 HBA sites for the des-succinimide analog ethyl 2-(3-aminobenzamido)thiazole-4-carboxylate or 4 HBA sites for the simple 2-benzamidothiazole-4-carboxylate core [1]. The additional two carbonyl oxygens of the dioxopyrrolidine ring extend the acceptor pharmacophore and have been shown in structurally related chemotypes to capture additional polar contacts within enzyme active sites, improving binding enthalpy [2].

H-Bond Acceptor Capacity
Class-level inference
7 HBA target vs. 5 HBA (des-succinimide) / 4 HBA (core)
Reported gain of 2–3 HBA sites
Each additional HBA may contribute 1–3 kcal/mol to binding
Expanded pharmacophore may support additional polar contacts in enzyme active sites.
Binding thermodynamics inferred from structurally related 2,5-dioxopyrrolidine co-crystal structures.
hydrogen bonding target engagement drug design

Balanced Lipophilicity for Permeability and Solubility

The target compound exhibits a computed XLogP3 of 1.5 [1], placing it within the optimal range for passive permeability while maintaining aqueous solubility. By comparison, the regioisomeric ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate has an identical computed XLogP3 of 1.5 due to identical atom composition, but the more extended para configuration yields a larger molecular length-to-breadth ratio that can differentially affect membrane partitioning [1]. Broader thiazole-4-carboxylate libraries frequently exceed XLogP3 values of 2.5–3.5 with bulkier C-2 substituents, risking solubility-limited assay performance [2].

Lipophilicity Balance
Cross-study comparable
XLogP3 1.5; 1.0–2.0 log units lower than bulkier 2-substituted thiazole analogs
Moderate lipophilicity supports permeability and solubility
Bulky analogs with XLogP3 2.5–3.5 risk solubility-limited performance
May reduce non-specific membrane accumulation and solubility failure in cellular and in vivo assays.
Correlation based on computed properties; experimental logD and solubility data to verify.
drug-likeness permeability solubility

Anti-Fibrotic Activity in HSC-T6 Cells

Vendor technical datasheets report that ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate inhibited collagen expression and reduced hydroxyproline content in HSC-T6 hepatic stellate cells in vitro, with quantitative inhibition values referenced to untreated controls . In contrast, the structurally simpler 2-aminothiazole-4-carboxylate ethyl ester (devoid of the benzamido-succinimide substituent) shows no significant anti-fibrotic activity in the same cell model, confirming that the 3-(2,5-dioxopyrrolidin-1-yl)benzamido appendage is the essential pharmacophoric element .

Anti-Fibrotic Activity
Data to verify
Reported inhibition of collagen expression and hydroxyproline content in HSC-T6 cells; vendor-supplied qualitative comparison to inactive 2-aminothiazole-4-carboxylate ethyl ester
Supports procurement for anti-fibrotic drug discovery screening; functional differentiation from generic thiazole building blocks.
Specific IC50 and dose-response data not publicly available; independent validation recommended.
anti-fibrotic HSC-T6 collagen inhibition

Ethyl Ester Prodrug for Cellular Permeability

The ethyl ester at the thiazole 4-position serves as a masked carboxylic acid, with a computed rotatable bond count of 6 that includes the ester group, providing conformational flexibility [1]. Compared to the free carboxylic acid analog (2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylic acid), the ethyl ester version is expected to exhibit 10- to 100-fold greater passive membrane permeability due to the absence of the ionizable carboxylate at physiological pH, a principle well-established across thiazole carboxylate chemotypes [2].

Ethyl Ester Permeability
Class-level inference
Estimated 10–100× higher passive permeability vs. free carboxylic acid analog (predicted logD₇.₄ difference ~2–3 units)
Target: ethyl ester, neutral at pH 7.4
Free acid: largely ionized, predicted logD₇.₄ −1.0 to −0.5
Ester pro-moiety is functionally relevant for intracellular target engagement; free acid form is largely membrane-impermeant.
Permeability estimate from ester-acid logD principles; experimental PAMPA or Caco-2 data to confirm.
ester prodrug cellular permeability carboxylic acid masking

Optimal Application Scenarios for Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate


Anti-Fibrotic Drug Discovery Targeting Hepatic Stellate Cells

This compound is best deployed in hit-to-lead programs targeting liver fibrosis, where its reported inhibition of collagen expression and hydroxyproline content in HSC-T6 cells provides a functional starting point for scaffold optimization. Researchers should procure this specific meta-substituted regioisomer and compare it directly with the para analog to deconvolute regioisomer-dependent anti-fibrotic potency . The moderate XLogP3 of 1.5 and ester pro-moiety support cellular permeability without excessive lipophilicity, making it suitable for phenotypic screening cascades [1].

Chemical Probe for Target Deconvolution

The unique combination of a thiazole-4-carboxylate core with a meta-benzamido-succinimide appendage creates a 7-HBA pharmacophore that can be exploited for affinity-based proteomic profiling (e.g., photoaffinity labeling or CETSA). The ethyl ester enables cellular uptake, while the succinimide carbonyls provide additional polar anchor points not present in simpler 2-aminothiazole probes [1][3]. Direct comparison with the des-succinimide control compound is essential to attribute any observed target engagement specifically to the succinimide-mediated contacts [3].

SAR Exploration of Regioisomeric Benzamido-Thiazole Space

For systematic SAR exploration, this compound serves as the meta-substituted benchmark against which the para-substituted regioisomer, ortho-substituted analogs, and succinimide-deleted controls should be compared. The computed TPSA (134 Ų), XLogP3 (1.5), and 6 rotatable bonds define the baseline physicochemical profile for this scaffold, and any potency differences observed between regioisomers can be interpreted in the context of these identical bulk properties but distinct pharmacophore geometries [1][2].

Molecular Docking Validation Studies

The well-defined meta-substitution geometry and the presence of the dioxopyrrolidine ring make this compound a valuable test case for validating docking scoring functions that must discriminate between regioisomers. Its 7 hydrogen-bond acceptor sites and moderate conformational flexibility pose a meaningful challenge for pose prediction algorithms, and experimental binding data (once generated) can serve as benchmarks for in silico screening workflows [1][2].

Application
Selection Property
Validation Focus
Anti-fibrotic hit-to-lead programs
Reported HSC-T6 collagen inhibition; regioisomer identity
Dose-response and regioisomer comparator studies
Chemical probe for target deconvolution
7-HBA succinimide pharmacophore; ester cellular uptake
Succinimide-dependent target engagement vs. des-succinimide control
Regioisomeric SAR exploration
Meta-substituted benchmark; TPSA 134 Ų, XLogP3 1.5
Comparative pharmacology vs. para/ortho regioisomers
Docking scoring-function validation
Well-defined meta geometry; 7 HBA sites
Pose prediction benchmarking with experimental binding data
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